Hdac6-IN-35
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Overview
Description
Hdac6-IN-35 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 plays a crucial role in various biological processes, including the deacetylation of non-histone proteins such as α-tubulin, heat shock protein 90 (HSP90), and cortactin . Inhibition of HDAC6 has shown potential therapeutic benefits in treating cancer, neurodegenerative diseases, and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the use of mercaptoacetamides and fluoroalkyl-oxadiazoles as key intermediates . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Hdac6-IN-35 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Hdac6-IN-35 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Hdac6-IN-35 has a wide range of scientific research applications, including:
Mechanism of Action
Hdac6-IN-35 exerts its effects by selectively inhibiting the deacetylase activity of HDAC6. This inhibition disrupts the deacetylation of non-histone proteins, leading to the accumulation of acetylated proteins such as α-tubulin and HSP90 . The inhibition of HDAC6 affects various cellular pathways, including protein degradation, cell motility, and immune responses . The molecular targets of this compound include the catalytic domains of HDAC6, which are responsible for its deacetylase activity .
Comparison with Similar Compounds
Hdac6-IN-35 is unique compared to other HDAC6 inhibitors due to its high selectivity and potency. Similar compounds include:
Vorinostat (SAHA): A pan-HDAC inhibitor with less selectivity towards HDAC6.
Tubastatin A: A selective HDAC6 inhibitor with a different chemical structure.
ACY-1215 (Ricolinostat): Another selective HDAC6 inhibitor with clinical applications in cancer therapy.
This compound stands out due to its improved selectivity and reduced off-target effects, making it a promising candidate for further research and therapeutic development .
Properties
Molecular Formula |
C22H25ClN2O2 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
8-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-2,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C22H25ClN2O2/c23-20-7-2-1-5-18(20)15-27-19-6-3-4-17(12-19)14-25-10-8-22(9-11-25)13-21(26)24-16-22/h1-7,12H,8-11,13-16H2,(H,24,26) |
InChI Key |
PXEZPNSVZXAZJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CC(=O)NC2)CC3=CC(=CC=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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